

AR-102: A PROTAC-Mediated Approach to Targeting LRRK2 in Neurodegeneration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

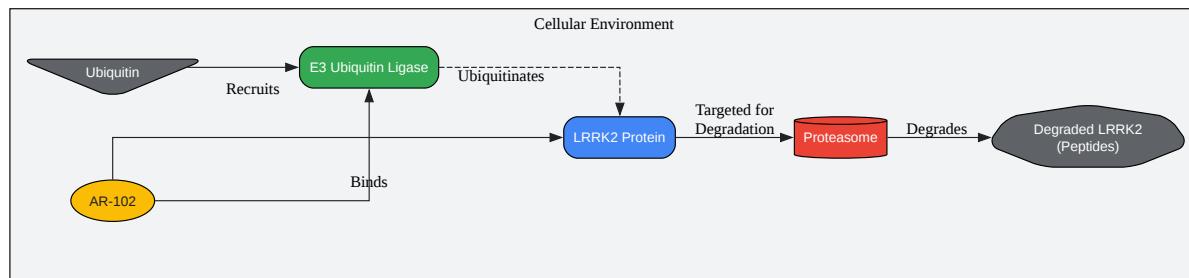
Compound Name: AR-102

Cat. No.: B1192136

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary


AR-102 is an investigational, orally bioavailable, and brain-penetrant PROTAC® (PROteolysis-TArgeting Chimera) protein degrader designed to selectively target and eliminate Leucine-Rich Repeat Kinase 2 (LRRK2).^{[1][2]} Dysregulation of LRRK2 is genetically linked to an increased risk of Parkinson's disease (PD) and is implicated in other neurodegenerative disorders, including progressive supranuclear palsy.^{[2][3]} Unlike traditional kinase inhibitors that only block the enzymatic activity of LRRK2, **AR-102** is engineered to harness the body's own ubiquitin-proteasome system to induce the degradation of the entire LRRK2 protein.^{[4][5]} This approach offers the potential for a more profound and sustained pathway modulation. Preclinical and Phase 1 clinical data have demonstrated that **AR-102** can cross the blood-brain barrier, achieve significant and dose-dependent reduction of LRRK2 in both the periphery and the central nervous system, and engage downstream biomarkers associated with LRRK2 pathway activity.^{[4][6]} This document provides a comprehensive technical overview of **AR-102**, including its mechanism of action, preclinical and clinical data, and the methodologies employed in its evaluation.

Introduction: The Role of LRRK2 in Neurodegeneration

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.^[2] Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic Parkinson's disease.^[7] Furthermore, increased LRRK2 activity and expression are believed to contribute to the pathogenesis of neurodegenerative diseases even in the absence of mutations.^{[2][8]} LRRK2 is involved in various cellular processes, including the regulation of microglia and lysosomal function.^{[1][9]} Its dysfunction is thought to disrupt these pathways, leading to neuroinflammation and the accumulation of cellular waste, ultimately contributing to neuronal cell death.^{[1][9]}

AR-102: Mechanism of Action

AR-102 is a heterobifunctional small molecule that simultaneously binds to LRRK2 and an E3 ubiquitin ligase. This binding event forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the LRRK2 protein. Polyubiquitination marks LRRK2 for recognition and subsequent degradation by the proteasome, the cell's natural protein disposal machinery. Following the degradation of LRRK2, **AR-102** is released and can catalytically induce the degradation of additional LRRK2 molecules.

[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of **AR-102**

Preclinical Data

In preclinical studies involving non-human primates, orally administered **AR-102** demonstrated the ability to cross the blood-brain barrier and reach deep-brain regions.[2][8] These studies showed that **AR-102** could degrade LRRK2 by nearly 90% in these areas.[2][8] Furthermore, preclinical evidence suggests that treatment with **AR-102** may lead to a reduction in neuroinflammation and an improvement in lysosome function.[1]

Clinical Data

AR-102 has been evaluated in Phase 1 clinical trials in both healthy volunteers and patients with Parkinson's disease.

Phase 1 Study in Healthy Volunteers (ARV-102-101)

This first-in-human study was a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **AR-102** in healthy male volunteers.[4] The study included single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.[6]

Key Findings:

- Safety and Tolerability: **AR-102** was generally well-tolerated at single doses up to 200 mg and multiple daily doses up to 80 mg.[9][10] No serious adverse events or discontinuations due to adverse events were reported.[9][10] The most common treatment-related adverse events were mild and included headache, nausea, and diarrhea.[3][9]
- Pharmacokinetics: **AR-102** demonstrated dose-dependent exposure in both plasma and cerebrospinal fluid (CSF), indicating effective brain penetration.[6][9] The median terminal plasma half-life was approximately 73 hours.[8]
- Pharmacodynamics:
 - LRRK2 Reduction: Repeated daily doses of 20 mg or more resulted in a reduction of over 90% in LRRK2 protein levels in peripheral blood mononuclear cells (PBMCs) and more than 50% in the CSF.[6][9]

- Downstream Biomarker Modulation: **AR-102** treatment led to a decrease in plasma concentrations of phospho-Rab10 (pRab10), a downstream substrate of LRRK2, and urine levels of bis(monoacylglycerol)phosphate (BMP), a biomarker of lysosomal pathway modulation.[6][9] Unbiased proteomic analysis of CSF from healthy volunteers treated with 80 mg of **AR-102** once daily for 14 days showed decreases in lysosomal and neuroinflammatory microglial pathway markers.[10][11]

Phase 1 Study in Parkinson's Disease Patients (ARV-102-103)

This study is evaluating the safety, tolerability, PK, and PD of **AR-102** in patients with Parkinson's disease.[9]

Key Findings (from single-dose cohorts):

- Safety and Tolerability: Single doses of 50 mg and 200 mg of **AR-102** were well-tolerated, with only mild treatment-related adverse events reported.[9][10]
- Pharmacodynamics: Single doses of **AR-102** resulted in median reductions in LRRK2 protein in PBMCs of 86% at the 50 mg dose and 97% at the 200 mg dose.[6]

Data Presentation

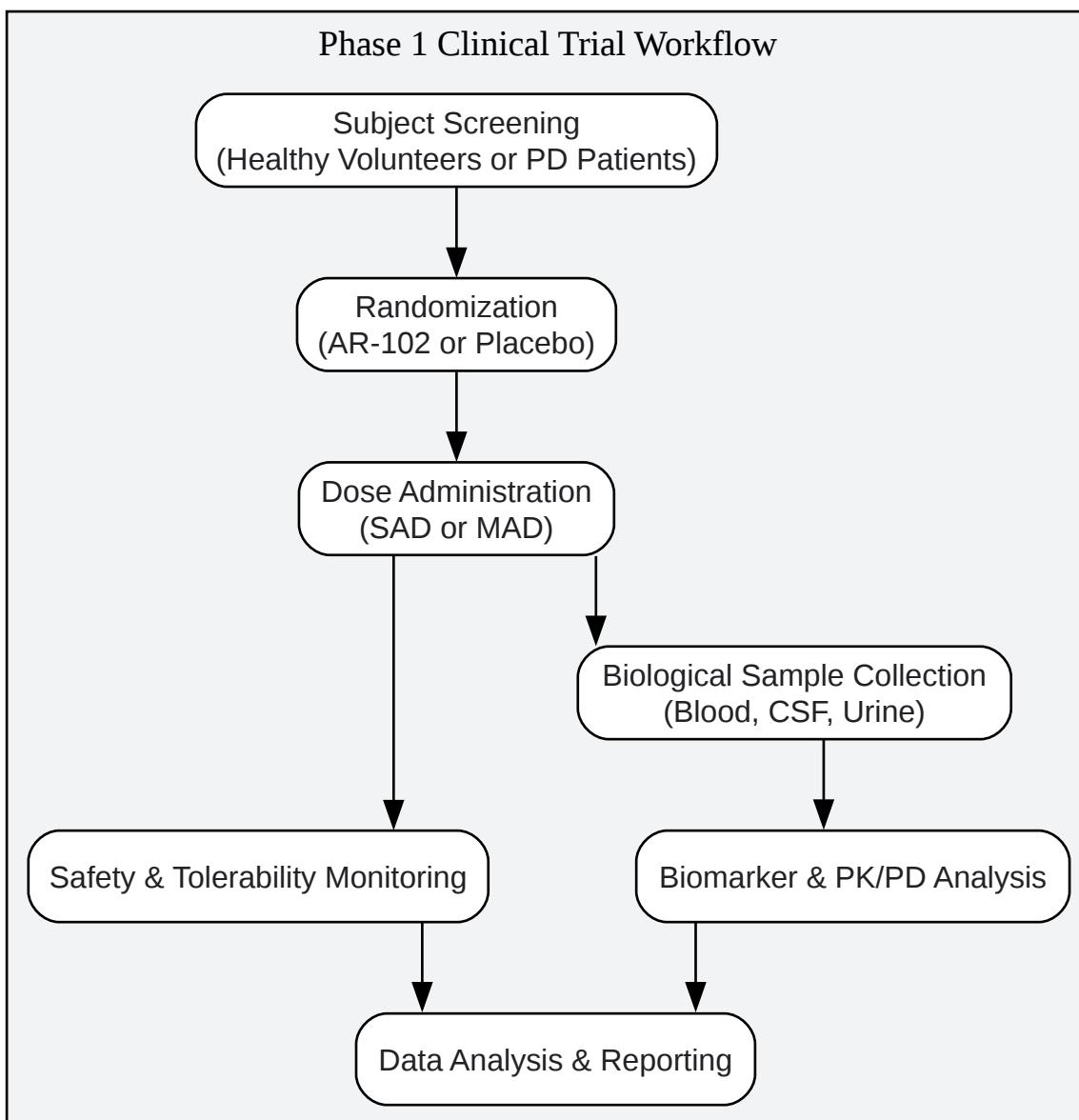
Table 1: Summary of Phase 1 SAD and MAD Cohorts in Healthy Volunteers (ARV-102-101)

Cohort	Dosing Regimen	Dose Levels	Duration
Single Ascending Dose (SAD)	Single oral dose	10 mg, 30 mg, 60 mg, 90 mg, 150 mg, 200 mg	Day 1 with follow-up to Day 10
Multiple Ascending Dose (MAD)	Once daily oral dose	10 mg, 20 mg, 40 mg, 80 mg	14 days with follow-up to Day 28

Table 2: Summary of LRRK2 Reduction in Healthy Volunteers (ARV-102-101)

Sample	Dosing	LRRK2 Reduction
Peripheral Blood Mononuclear Cells (PBMCs)	≥ 20 mg repeated daily doses	> 90%
Cerebrospinal Fluid (CSF)	≥ 20 mg repeated daily doses	> 50%

Table 3: Summary of LRRK2 Reduction in Parkinson's Disease Patients (ARV-102-103, Single Dose)


Sample	Dose	Median LRRK2 Reduction
Peripheral Blood Mononuclear Cells (PBMCs)	50 mg	86%
Peripheral Blood Mononuclear Cells (PBMCs)	200 mg	97%

Experimental Protocols

While detailed, step-by-step laboratory protocols for the **AR-102** studies are not publicly available, the following outlines the general methodologies based on published information.

Phase 1 Clinical Trial Design

The Phase 1 studies in healthy volunteers and Parkinson's disease patients followed a standard dose-escalation design.

[Click to download full resolution via product page](#)

Figure 2: Generalized Phase 1 Clinical Trial Workflow

- Study Population: Healthy male volunteers or patients diagnosed with Parkinson's disease. [4][6]
- Design: Randomized, double-blind, placebo-controlled.[4]
- Dosing:

- SAD Cohorts: Participants received a single oral dose of **AR-102** or placebo.[6]
- MAD Cohorts: Participants received a once-daily oral dose of **AR-102** or placebo for a specified duration (e.g., 14 days).[6]
- Assessments:
 - Safety and Tolerability: Monitored through physical examinations, vital signs, electrocardiograms, and laboratory safety tests. Adverse events were recorded throughout the study.
 - Pharmacokinetics: Plasma and CSF concentrations of **AR-102** were measured at various time points to determine parameters such as Cmax, Tmax, and half-life.
 - Pharmacodynamics:
 - LRRK2 Protein Levels: Measured in PBMCs and CSF using immunoassays (e.g., Meso Scale Discovery).
 - pRab10 Levels: Measured in plasma as a biomarker of LRRK2 kinase activity.
 - BMP Levels: Measured in urine as a biomarker of lysosomal function.

Biomarker Analysis

- LRRK2 Protein Quantification: Likely performed using a highly sensitive immunoassay, such as a Meso Scale Discovery (MSD) assay or a single-molecule array (Simoa) assay, to accurately quantify LRRK2 protein levels in complex biological matrices like CSF and cell lysates.
- Phospho-Rab10 Measurement: Typically measured using immunoassays that specifically detect the phosphorylated form of the Rab10 protein.
- Bis(monoacylglycerol)phosphate (BMP) Analysis: Quantified using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).

Future Directions

The promising safety, pharmacokinetic, and pharmacodynamic profile of **AR-102** in Phase 1 studies supports its continued development for the treatment of neurodegenerative diseases.^[9] Arvinas has initiated a multiple-dose cohort in the Phase 1 study in patients with Parkinson's disease and plans to present initial data from this cohort in 2026.^[9] Pending these results and regulatory clearance, a Phase 1b study in patients with progressive supranuclear palsy is planned for the first half of 2026.

Conclusion

AR-102 represents a novel and promising therapeutic approach for neurodegenerative diseases by targeting the degradation of LRRK2. The ability of this orally administered PROTAC to cross the blood-brain barrier and induce robust and sustained degradation of LRRK2 in both the periphery and the central nervous system has been demonstrated in early clinical trials. The observed modulation of downstream biomarkers further supports the engagement of the LRRK2 pathway. The favorable safety and tolerability profile of **AR-102** encourages further clinical investigation to determine its potential as a disease-modifying therapy for Parkinson's disease and other LRRK2-associated neurodegenerative conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Arvinas, Inc. to Present Clinical Data for Investigational PROTAC LRRK2 Degrader ARV-102 at MDS 2025 Conference [quiverquant.com]
- 2. Arvinas to Present Clinical Data for ARV-102, a PROTAC LRRK2 Degrader, at the 2025 International Congress of Parkinson's Disease and Movement Disorders® | Arvinas [ir.arvinas.com]
- 3. Arvinas Set to Showcase Innovations at Noteworthy Conferences - Investors Hangout [investorshangout.com]
- 4. Arvinas Presents First-in-Human Data for Investigational Oral PROTAC ARV-102 Demonstrating Blood-Brain Barrier Penetration, and Central and Peripheral LRRK2 Degradation | Arvinas [ir.arvinas.com]

- 5. pubs.acs.org [pubs.acs.org]
- 6. neurologylive.com [neurologylive.com]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. Arvinas to Present Clinical Data for ARV-102, a PROTAC LRRK2 Degrader, at the 2025 International Congress of Parkinson's Disease and Movement Disorders® | Arvinas [ir.arvinas.com]
- 10. Arvinas announces encouraging data from Phase I trial of ARV-102 [clinicaltrialsarena.com]
- 11. gurufocus.com [gurufocus.com]
- To cite this document: BenchChem. [AR-102: A PROTAC-Mediated Approach to Targeting LRRK2 in Neurodegeneration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1192136#ar-102-as-a-protac-for-neurodegeneration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com